molecular formula C27H45FeN6O9 B1216071 Ferrioxamine E CAS No. 20008-20-2

Ferrioxamine E

Cat. No.: B1216071
CAS No.: 20008-20-2
M. Wt: 653.5 g/mol
InChI Key: MZFKJKOHYACYNT-UHFFFAOYSA-N
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Description

Ferrioxamine E is a hydroxamate siderophore, a type of molecule that binds and transports iron in microorganisms. It is produced by certain bacteria and fungi to sequester iron from their environment, which is essential for their growth and metabolism. This compound is particularly notable for its high affinity for ferric iron (Fe³⁺), making it a crucial component in microbial iron acquisition.

Preparation Methods

Ferrioxamine E can be synthesized through various methods. One common synthetic route involves the fermentation of Streptomyces pilosus, a bacterium known for producing siderophores. The process typically includes the following steps:

    Fermentation: Streptomyces pilosus is cultured in a nutrient-rich medium under controlled conditions to promote the production of this compound.

    Extraction: The siderophore is extracted from the culture medium using organic solvents.

    Purification: The crude extract is purified through chromatographic techniques to isolate this compound.

Industrial production methods often involve optimizing the fermentation conditions to maximize yield. This includes adjusting factors such as pH, temperature, and nutrient concentration.

Chemical Reactions Analysis

Ferrioxamine E undergoes several types of chemical reactions, primarily involving its iron-binding properties:

    Complexation: this compound forms stable complexes with ferric iron (Fe³⁺), which is its primary function. This reaction is highly specific and occurs under physiological conditions.

    Reduction: Under certain conditions, this compound can undergo reduction reactions, where the ferric iron is reduced to ferrous iron (Fe²⁺). This is less common but can occur in specific biochemical pathways.

    Substitution: The hydroxamate groups in this compound can participate in substitution reactions, where other ligands replace the hydroxamate groups. This can alter the siderophore’s binding properties.

Common reagents used in these reactions include iron salts (e.g., ferric chloride) and reducing agents (e.g., ascorbic acid). The major products formed are typically iron-siderophore complexes.

Scientific Research Applications

Ferrioxamine E has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study iron-binding and transport mechanisms. Researchers use this compound to investigate the properties of siderophores and their interactions with metals.

    Biology: In microbiology, this compound is used to study iron acquisition in bacteria and fungi. It helps researchers understand how microorganisms survive in iron-limited environments.

    Medicine: this compound and its derivatives are explored for their potential in treating iron overload disorders. They act as chelating agents, binding excess iron in the body and facilitating its excretion.

    Industry: In industrial microbiology, this compound is used to enhance the growth of certain bacteria in culture media. It is also employed in bioremediation processes to sequester iron from contaminated environments.

Mechanism of Action

The primary mechanism of action of ferrioxamine E involves its ability to bind ferric iron (Fe³⁺) with high affinity. This binding occurs through the hydroxamate groups, which coordinate with the iron ion to form a stable complex. The this compound-iron complex is then transported into microbial cells via specific transport proteins. Once inside the cell, the iron is released and utilized in various metabolic processes, including DNA synthesis, respiration, and enzyme function.

Comparison with Similar Compounds

Ferrioxamine E is part of a larger family of siderophores, which includes compounds like ferrioxamine B and ferrioxamine G. These siderophores share similar structures and iron-binding properties but differ in their specific functional groups and molecular configurations. For example:

    Ferrioxamine B: Similar to this compound but has different side chains, affecting its binding affinity and transport mechanisms.

    Ferrioxamine G: Another hydroxamate siderophore with a slightly different structure, leading to variations in its biological activity.

This compound is unique in its specific binding affinity and transport efficiency, making it particularly effective in certain microbial environments.

Properties

CAS No.

20008-20-2

Molecular Formula

C27H45FeN6O9

Molecular Weight

653.5 g/mol

IUPAC Name

iron(3+);1,12,23-trioxido-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone

InChI

InChI=1S/C27H45N6O9.Fe/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22;/h1-21H2,(H,28,34)(H,29,35)(H,30,36);/q-3;+3

InChI Key

MZFKJKOHYACYNT-UHFFFAOYSA-N

SMILES

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)[O-])[O-])[O-].[Fe+3]

Canonical SMILES

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)[O-])[O-])[O-].[Fe+3]

20008-20-2

Synonyms

ferrioxamine E

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5.29 g (15 mmol) of iron(III) acetylacetonate in 300 ml of ethyl acetate is added to a suspension of 5.26 g (10 mmol) of desferrioxamine E in 500 ml of water, and the mixture is efficiently stirred for 5 hours at room temperature. The aqueous phase is then extracted repeatedly with ethyl acetate and then lyophilised to give ferrioxamine E.
Quantity
5.29 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
ferrioxamine E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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